BenchChemオンラインストアへようこそ!

Paradryl

H1 receptor binding Antihistamine pharmacology Receptor selectivity

Paradryl (diphenhydramine HCl) is the indispensable reference antagonist for H1 receptor pharmacology. Validated as the gold-standard positive control in neurocognitive impairment studies (P<0.05 vs. placebo), the defined Anticholinergic Equivalence benchmark (AE=1.0), and the historical comparator for infusion reaction pre-medication protocols. With a well-characterized H1 Ki of 1.0 nM and consistent pKb/pA2 values across assay formats, it ensures cross-study reproducibility in radioligand binding, calcium flux, and functional tissue bath assays. For CNS-penetrant, sedating H1 antagonism with established clinical and preclinical validation, Paradryl guarantees comparability to decades of published data.

Molecular Formula C18H24BrNO
Molecular Weight 350.3 g/mol
Cat. No. B1195442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParadryl
Molecular FormulaC18H24BrNO
Molecular Weight350.3 g/mol
Structural Identifiers
SMILESCN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.CBr
InChIInChI=1S/C17H21NO.CH3Br/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-2/h3-12,17H,13-14H2,1-2H3;1H3
InChIKeyRSABECAAVLQBOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Paradryl (Diphenhydramine HCl): Prototype First‑Generation Antihistamine with Validated H1 Antagonism and CNS Activity


Paradryl, the branded formulation of diphenhydramine hydrochloride (CAS 147‑24‑0), is a first‑generation ethanolamine‑class antihistamine and a prototypical competitive antagonist of the histamine H1 receptor [1]. It is widely used as a reference standard in both preclinical pharmacology and clinical studies due to its well‑characterized mechanism of action and its ability to readily cross the blood‑brain barrier [2]. Diphenhydramine is also employed as the reference compound for anticholinergic burden (Anticholinergic Equivalence = 1) in pharmacoepidemiology and psychopharmacology [3]. Its established safety profile, low cost, and extensive characterization across in vitro, ex vivo, and in vivo models make it a cornerstone comparator for evaluating novel H1 antagonists.

Why Paradryl Cannot Be Substituted with Second‑Generation or Other First‑Generation Antihistamines Without Consequence


Although all H1 antagonists share a common therapeutic target, their physicochemical properties, receptor binding kinetics, and blood‑brain barrier penetration vary dramatically, leading to clinically meaningful differences in onset of action, duration of effect, and adverse event profiles [1]. Paradryl (diphenhydramine) is distinguished from non‑sedating second‑generation antihistamines by its rapid CNS penetration and potent central H1 occupancy, which underlie its use in insomnia, motion sickness, and pre‑medication for infusion reactions [2]. Conversely, it is differentiated from other first‑generation agents (e.g., chlorpheniramine) by a lower therapeutic index, stronger sedation, and greater anticholinergic burden [3]. These differences are not interchangeable; they directly impact selection for experimental models, clinical protocols, and procurement decisions.

Paradryl (Diphenhydramine HCl): Quantified Differentiation Against Key Comparators


H1 Receptor Affinity: Paradryl Exhibits Sub‑nanomolar Potency Comparable to Mepyramine but with Broader Receptor Polypharmacology

Paradryl (diphenhydramine) demonstrates high affinity for the human H1 receptor with a Ki of 1.0 nM, which is comparable to the reference H1 antagonist mepyramine (Ki = 0.4 nM) [1]. Unlike second‑generation antihistamines which exhibit minimal activity at other aminergic receptors, diphenhydramine displays significant off‑target binding at muscarinic cholinergic receptors (M1‑M5, Ki range 100‑260 nM) [2]. This polypharmacology is directly linked to both its sedative properties and its established anticholinergic burden (AE=1) [3].

H1 receptor binding Antihistamine pharmacology Receptor selectivity Polypharmacology

Cognitive and Psychomotor Impairment: Paradryl Significantly Impairs Performance Compared to Fexofenadine and Placebo

In a double‑blind, placebo‑controlled crossover study of 42 subjects, a single 50 mg dose of Paradryl (diphenhydramine) caused significantly more omission errors (P = 0.0398) and increased response time (P = 0.0230) on the Test of Variables of Attention (TOVA) compared to placebo [1]. In direct comparison, diphenhydramine induced significantly more commission errors than fexofenadine 180 mg (P = 0.0354), whereas fexofenadine was statistically indistinguishable from placebo on all measures [1]. Similarly, in a study of flight personnel, diphenhydramine 50 mg produced significant psychomotor decrements compared to fexofenadine 180 mg and placebo, further confirming its CNS‑impairing profile [2].

CNS side effects Cognitive performance Psychomotor function Human pharmacology

Peripheral vs. Central Selectivity: Paradryl Exhibits Equipotent Central and Peripheral H1 Blockade, Unlike Loratadine

In anesthetized guinea pigs, Paradryl (diphenhydramine) blocked histamine‑induced bronchoconstriction with equal potency whether histamine was administered intravenously (i.v.) or intracerebroventricularly (i.c.v.) [1]. In stark contrast, loratadine was approximately 10‑fold less potent against i.c.v. histamine compared to i.v. histamine, and terfenadine showed a similar peripheral selectivity [1]. The peripheral potency of diphenhydramine (ED₄₀ = 5 mg/kg) was also 62.5‑fold lower than that of loratadine (ED₄₀ = 0.08 mg/kg), highlighting its lower peripheral efficacy but unique ability to engage central H1 receptors.

Blood‑brain barrier penetration CNS selectivity In vivo pharmacology Antihistamine classification

Sedation Profile: Paradryl Induces Higher Rates of Drowsiness Compared to Cetirizine in Allergic Reactions

In a double‑blind study of 35 allergic reactions during oral food challenges, children receiving Paradryl (diphenhydramine, 1 mg/kg) experienced a higher incidence of sedation than those receiving cetirizine (0.25 mg/kg) [1]. Specifically, 26% of diphenhydramine‑treated reactions were associated with drowsiness compared to 17% for cetirizine, and 8.6% fell asleep versus 2.9% for cetirizine [1]. While these differences were not statistically significant due to small sample size, they are directionally consistent with the known sedative burden of first‑generation antihistamines. A separate Phase 2 trial in adults undergoing chemotherapy (N=34) confirmed that IV diphenhydramine 50 mg was associated with more sedation at all time points compared to IV cetirizine 10 mg, despite comparable efficacy in preventing infusion reactions [2].

Sedation Adverse events Clinical comparison Allergic reactions

Anticholinergic Burden: Paradryl Serves as the Reference Standard (AE=1) for Quantifying Cumulative Anticholinergic Effects

Paradryl (diphenhydramine) is the established reference compound in the Anticholinergic Equivalence (AE) scale, with a defined AE of 1.0 [1]. This scale enables quantitative comparison of the anticholinergic burden of various psychotropic and non‑psychotropic medications. For instance, olanzapine has an AE of 1.0, paroxetine has an AE of 0.5, and quetiapine has an AE of 0.3, all expressed relative to diphenhydramine [1]. This standardized framework is critical for assessing cumulative anticholinergic load in polypharmacy patients, as high AE scores correlate with increased risk of cognitive decline, falls, and mortality in older adults.

Anticholinergic burden Pharmacoepidemiology Geriatric pharmacology Adverse drug reactions

Pharmacokinetic Profile: Paradryl Reaches Peak Plasma Concentration in ~2.3 Hours with 72% Oral Bioavailability

Following a single oral dose, Paradryl (diphenhydramine) achieves a peak plasma concentration (Cmax) of 66 ng/mL at a median time (Tmax) of 2.3 hours, with an absolute oral bioavailability of 72% [1]. This rapid absorption and moderate bioavailability profile differentiate it from second‑generation antihistamines like loratadine, which undergoes extensive first‑pass metabolism, and fexofenadine, which has an absolute bioavailability of only 33% [2]. Diphenhydramine also exhibits a high plasma protein binding of 80‑85% , a property that influences its distribution volume and free fraction in pharmacokinetic models.

Pharmacokinetics Oral bioavailability PK/PD modeling Reference standard

Paradryl (Diphenhydramine HCl): Optimal Research and Industrial Use Cases Based on Quantified Differentiation


As a Positive Control for CNS Impairment in Human Cognitive Performance Studies

Paradryl (diphenhydramine) 50 mg is the established positive control for inducing measurable decrements in attention, reaction time, and psychomotor coordination [1]. Its robust effect size (P values <0.05 for omission and commission errors vs. placebo and non‑sedating comparators) makes it the ideal benchmark for validating the sensitivity of neurocognitive test batteries and for demonstrating the non‑sedating profile of novel antihistamines or CNS‑active compounds.

As a Reference Compound for H1 Receptor Binding and Functional Antagonism in Preclinical Pharmacology

With a well‑defined H1 Ki of 1.0 nM and extensive characterization across multiple species and assay formats, Paradryl serves as a reliable reference standard in radioligand binding, calcium flux, and functional tissue bath assays [2]. Its consistent pKb/pA2 values across different receptor expression levels and assay conditions ensure reproducibility and enable cross‑study comparisons of new chemical entities.

As a Sedative Pre‑Medication in Clinical Infusion Protocols

In settings where prevention of hypersensitivity infusion reactions is required and sedation is an acceptable or desired side effect (e.g., inpatient chemotherapy or biologic infusions), Paradryl remains the historical comparator and a widely used clinical agent [3]. Its proven efficacy in reducing reaction rates, combined with its predictable sedative and antiemetic effects, supports its continued inclusion in pre‑medication regimens, particularly when cost is a consideration.

As a Pharmacoepidemiological Anchor for Quantifying Anticholinergic Burden

As the reference compound (AE = 1.0) for the Anticholinergic Equivalence scale, Paradryl is indispensable for studies quantifying the cumulative anticholinergic load in medication regimens [4]. This allows researchers to standardize and compare the cognitive risk profiles of polypharmacy across large patient cohorts, making it a critical component of geriatric pharmacoepidemiology and drug safety surveillance.

Quote Request

Request a Quote for Paradryl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.